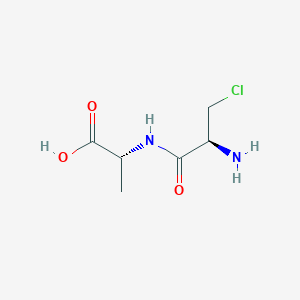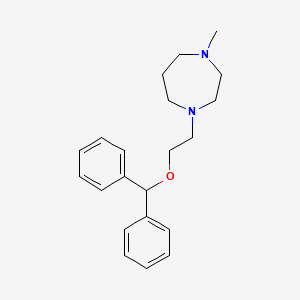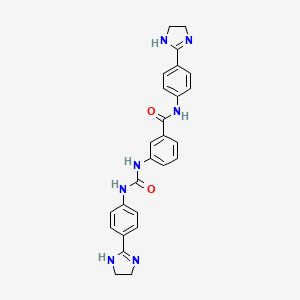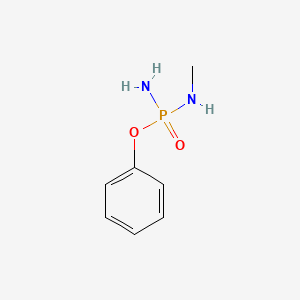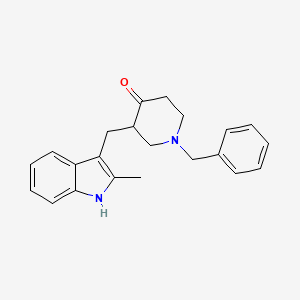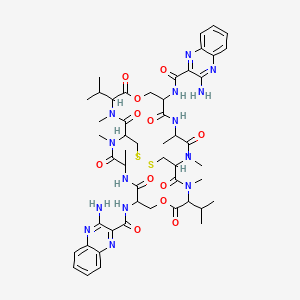
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole is a heterocyclic compound that features a pyrrole ring fused with another pyrrole ring, with a chlorine atom attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-diaminobenzene with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dione derivatives, while reduction can produce 2,3-dihydropyrrole derivatives.
Applications De Recherche Scientifique
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[3,4-c]pyridine: Another heterocyclic compound with a fused pyrrole ring system.
Pyrrolo[2,3-d]pyrimidine: Features a pyrrole ring fused with a pyrimidine ring.
Indole: Contains a fused benzene and pyrrole ring system.
Uniqueness
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole is unique due to the presence of the chlorine atom and the specific arrangement of the fused pyrrole rings
Propriétés
Numéro CAS |
66899-03-4 |
|---|---|
Formule moléculaire |
C8H11ClN2 |
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
4-chloro-1-(3,4-dihydro-2H-pyrrol-5-yl)-2,3-dihydropyrrole |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-5-11(6-7)8-2-1-4-10-8/h6H,1-5H2 |
Clé InChI |
INVIVYYBHVNKOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)N2CCC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)
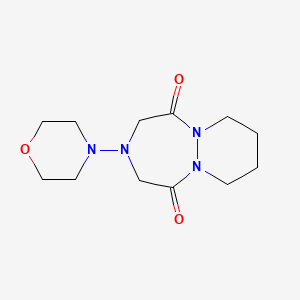
![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
